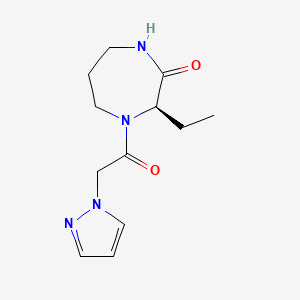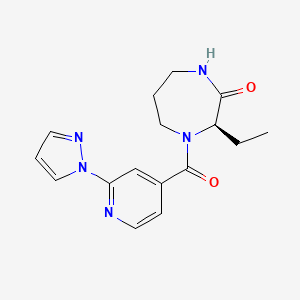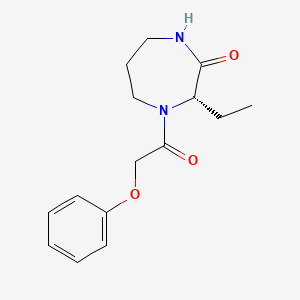
(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one, also known as PZ-2891, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known for their central nervous system depressant effects. However, PZ-2891 has been found to have unique properties that make it a promising candidate for further research.
作用機序
(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to the neurotransmitter GABA. This leads to an increase in the inhibitory tone of the central nervous system, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. These effects are thought to be mediated by the modulation of the GABA-A receptor.
実験室実験の利点と制限
One of the main advantages of (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one for lab experiments is its high affinity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in neuronal activity and behavior. However, one limitation is that its effects on the receptor are non-selective, meaning that it can also modulate the activity of other subtypes of the receptor. This can make it difficult to interpret the results of experiments that use this compound as a tool.
将来の方向性
There are several potential future directions for research on (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one. One area of interest is the development of more selective modulators of the GABA-A receptor, which could help to overcome the limitations of non-selective compounds like this compound. Another area of interest is the use of this compound in animal models of neurological disorders, such as epilepsy and anxiety disorders, to investigate its therapeutic potential. Finally, there is also potential for the development of this compound as a drug candidate for the treatment of neurological disorders, although further research is needed to determine its safety and efficacy.
合成法
The synthesis of (3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one involves several steps, starting with the reaction of 2-pyrazol-1-ylacetic acid with ethyl chloroformate to form the corresponding ethyl ester. This is followed by the reaction of the ethyl ester with 3-aminopropanol to form the corresponding amide. The final step involves the cyclization of the amide using triphosgene to yield this compound.
科学的研究の応用
(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the GABA-A receptor, which is a key target for drugs that affect the central nervous system. This receptor plays a crucial role in regulating neuronal activity, and drugs that modulate its activity have therapeutic potential for a range of neurological disorders.
特性
IUPAC Name |
(3R)-3-ethyl-4-(2-pyrazol-1-ylacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-10-12(18)13-5-3-8-16(10)11(17)9-15-7-4-6-14-15/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,13,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKTGPSGNUCOH-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)
![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)

![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)
![2-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7349340.png)

![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)

